Structural Differentiation: Morpholine Versus Piperidine in the 4-tert-Butylphenoxy Series – Impact on Dual-Target Pharmacological Profile
In a systematic structure–activity relationship (SAR) study of 4-tert-butylphenoxyalkoxyamines, the prototypical piperidine analog DL76 (DL76: 1-(3-(4-tert-butylphenoxy)propyl)piperidine) was optimized to achieve balanced dual hMAO B inhibition and hH3R antagonism. The morpholine-containing congener (structurally analogous to the target compound, differing only in the heterocycle) is expected from class-level SAR to exhibit altered potency and selectivity profiles due to differences in basicity (morpholine pKa ≈ 8.3 vs. piperidine pKa ≈ 10.6), hydrogen-bond acceptor capacity, and steric bulk, which influence target engagement [1]. While direct quantitative data for 1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride are not currently available in the peer-reviewed primary literature, the demonstrated sensitivity of this scaffold to cyclic amine identity underscores the non-interchangeable nature of morpholine- and piperidine-bearing analogs [1].
| Evidence Dimension | Cyclic amine identity (morpholine vs. piperidine) and its influence on hMAO B / hH3R dual-target activity |
|---|---|
| Target Compound Data | Morpholine derivative: quantitative hMAO B IC50 and hH3R Ki data not reported in primary literature. |
| Comparator Or Baseline | DL76 (piperidine analog): hH3R Ki = 38 nM; hMAO B IC50 = 48 nM (recombinant human enzyme and radioligand binding assays) [1]. |
| Quantified Difference | Not calculable; class-level inference indicates morpholine-for-piperidine substitution alters both hMAO B and hH3R activity by >10-fold based on SAR across 27 analogs [1]. |
| Conditions | Recombinant human MAO B inhibition assay (fluorometric), human H3R radioligand displacement binding assay ([³H]N-α-methylhistamine), reported in Stasiak et al. 2020 [1]. |
Why This Matters
Procurement decisions relying on assumed pharmacological equivalence between morpholine and piperidine variants of the 4-tert-butylphenoxy scaffold risk acquiring a compound with substantially different dual-target activity, compromising assay reproducibility and SAR interpretation.
- [1] Stasiak A, et al. Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. Int J Mol Sci. 2020;21(10):3411. doi:10.3390/ijms21103411. View Source
